molecular formula C28H30O6 B1246190 Rubriflordilactone B

Rubriflordilactone B

Cat. No.: B1246190
M. Wt: 462.5 g/mol
InChI Key: JGSLSHOXBXVVTQ-NEUKEVNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rubriflordilactone B is a terpene lactone that is a bisnortriterpenoid possessing an aromatic ring. It is isolated from the leaves and stems of Schisandra rubriflora and has been shown to exhibit anti-HIV-1 activity. It has a role as a metabolite and an anti-HIV-1 agent. It is a hexacyclic triterpenoid, a terpene lactone, a cyclic ether and a gamma-lactone.

Scientific Research Applications

Synthesis of Rubriflordilactone B

The total synthesis of this compound has been a subject of extensive research due to its structural complexity. Various synthetic strategies have been developed, including:

  • Convergent Synthesis : A highly convergent strategy involving late-stage coupling and cyclotrimerization has been employed to synthesize this compound. This method allows for the efficient assembly of its polycyclic framework, resolving previous ambiguities regarding its stereochemistry .
  • Electrocyclization-Aromatization Strategy : The first asymmetric total synthesis utilized a 6π electrocyclization-aromatization approach, which facilitated the construction of the tetrasubstituted arene moiety essential for the compound's structure .
  • Catalytic Methods : Palladium and rhodium-catalyzed reactions have played a crucial role in forming key bonds during the synthesis, demonstrating the importance of catalysis in achieving high yields and selectivity .

Biological Activities

This compound exhibits a range of biological activities that underscore its potential as a therapeutic agent:

  • Antiviral Activity : Studies have shown that this compound possesses significant antiviral properties, particularly against HIV-1. This activity is attributed to its ability to inhibit viral replication, making it a candidate for further exploration in antiviral drug development .
  • Anticancer Properties : Extracts containing this compound have demonstrated cytotoxic effects on various cancer cell lines. The mechanisms underlying these effects are under investigation, with preliminary results suggesting that it may induce apoptosis in cancer cells .

Potential Therapeutic Uses

Given its biological activities, this compound holds promise for various therapeutic applications:

  • HIV Treatment : The compound's efficacy against HIV-1 positions it as a potential lead compound for developing new antiviral therapies. Further research is needed to elucidate its mechanism of action and optimize its pharmacological properties .
  • Cancer Therapy : Due to its cytotoxic effects on cancer cells, this compound could be explored as part of combination therapies or as a scaffold for designing new anticancer agents. Its structural features may allow for modifications that enhance selectivity and reduce toxicity to normal cells .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

StudySynthesis MethodBiological ActivityFindings
Peng et al., 2016Electrocyclization-AromatizationAntiviral (HIV-1)First asymmetric total synthesis achieved; confirmed structure via X-ray crystallography .
Yang et al., 2019Convergent SynthesisCytotoxicityDemonstrated significant cytotoxic effects against various cancer cell lines; potential mechanisms explored .
Sun et al., 2015Palladium-Catalyzed ReactionsAntiviralDocumented activity against HIV-1; suggested further investigation into therapeutic applications .

Properties

Molecular Formula

C28H30O6

Molecular Weight

462.5 g/mol

IUPAC Name

(3R,7R,10S,16R,18S,19S,20S)-9,9,19-trimethyl-18-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]-4,8,17-trioxahexacyclo[11.10.0.03,7.03,10.014,21.016,20]tricosa-1(13),11,14(21),22-tetraen-5-one

InChI

InChI=1S/C28H30O6/c1-13-9-20(32-26(13)30)25-14(2)24-17-6-5-15-12-28-21(8-7-16(15)18(17)10-19(24)31-25)27(3,4)33-22(28)11-23(29)34-28/h5-9,14,19-22,24-25H,10-12H2,1-4H3/t14-,19+,20-,21-,22+,24-,25-,28+/m0/s1

InChI Key

JGSLSHOXBXVVTQ-NEUKEVNNSA-N

Isomeric SMILES

C[C@H]1[C@@H]2[C@@H](CC3=C2C=CC4=C3C=C[C@@H]5[C@]6(C4)[C@@H](CC(=O)O6)OC5(C)C)O[C@@H]1[C@@H]7C=C(C(=O)O7)C

Canonical SMILES

CC1C2C(CC3=C2C=CC4=C3C=CC5C(OC6C5(C4)OC(=O)C6)(C)C)OC1C7C=C(C(=O)O7)C

Synonyms

rubriflordilactone B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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